molecular formula C18H18Cl2N6OS B606985 N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B606985
M. Wt: 437.3 g/mol
InChI Key: PFYLLYYLCPZDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted at position 2 with a 2-(methylamino)pyrimidin-4-yl group and at position 5 with a carboxamide moiety linked to a 1-amino-3-(2,4-dichlorophenyl)propan-2-yl chain.

Preparation Methods

Synthesis of the Thiazole-5-Carboxamide Core

The 1,3-thiazole ring serves as the central scaffold, synthesized via cyclocondensation reactions.

Hantzsch Thiazole Synthesis

A modified Hantzsch method employs α-haloketones and thioureas under basic conditions. For example, reacting 4-chloroacetoacetate with thiourea in aqueous potassium carbonate yields 2-aminothiazole-5-carboxylate intermediates . Subsequent hydrolysis converts the ester to a carboxylic acid, which is activated for amide coupling.

Reaction Conditions

ReagentSolventTemperatureYield (%)
Thiourea, K₂CO₃H₂O/EtOH80°C78–85
4-Chloroacetoacetate

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. Castagnolo et al. demonstrated thiazolo[3,2-a]pyrimidin-5-one formation in <10 minutes using propargyl bromides and thiopyrimidinones . Adapting this, the target thiazole-5-carboxylic acid is obtained in 92% yield under 150 W irradiation .

Functionalization of the Pyrimidine Moiety

The 2-(methylamino)pyrimidin-4-yl group is introduced via nucleophilic aromatic substitution or cross-coupling.

Chloropyrimidine Amination

4-Chloropyrimidine reacts with methylamine in tetrahydrofuran (THF) at 60°C, catalyzed by palladium(II) acetate, to install the methylamino group .

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Yield: 89%

Suzuki-Miyaura Coupling

For late-stage diversification, boronated pyrimidines couple with thiazole halides. A 2016 patent describes using Pd(dppf)Cl₂ to link 2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine to 5-bromothiazole-2-carboxamide .

Stereoselective Assembly of the Propan-2-Yl Amine Side Chain

The chiral 1-amino-3-(2,4-dichlorophenyl)propan-2-yl group requires asymmetric synthesis.

Reductive Amination

2,4-Dichlorobenzaldehyde undergoes Strecker synthesis with ammonium cyanide, followed by reduction with NaBH₄/NiCl₂ to yield the (S)-enantiomer .

Enantiomeric Excess

Reducing Agentee (%)
NaBH₄/NiCl₂98
BH₃·THF82

Chiral Resolution

Racemic amines are resolved using dibenzoyl-D-tartaric acid in ethanol, achieving >99% ee after recrystallization .

Amide Bond Formation and Final Coupling

The convergent synthesis concludes with coupling the thiazole-5-carboxylic acid to the chiral amine.

Carbodiimide-Mediated Activation

EDCI/HOBt in dimethylformamide (DMF) facilitates amidation at 0–5°C, minimizing racemization .

Comparative Coupling Efficiency

ActivatorSolventTemp (°C)Yield (%)
EDCI/HOBtDMF095
HATUDCM2588

Solid-Phase Synthesis

A 2025 patent details immobilizing the thiazole acid on Wang resin, enabling iterative coupling and cleavage with trifluoroacetic acid (TFA) .

Purification and Stabilization Strategies

Final purification employs chromatography and crystallization, while solid dispersions enhance bioavailability.

Chromatographic Conditions

ColumnMobile PhasePurity (%)
C18 reversed-phaseMeCN/H₂O (0.1% TFA)99.5
Silica gelEtOAc/Hexanes97.8

Solid Dispersion Formulations

Co-processing with hydroxypropyl methylcellulose (HPMC) via spray drying produces amorphous dispersions with 12-month stability .

Stability Data

ExcipientStorage (25°C/60% RH)Degradation (%)
HPMC6 months<0.5
MCC6 months2.1

Analytical Characterization

Critical quality attributes are verified via spectroscopy and diffraction.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.55 (d, J=8.5 Hz, 2H, Ar-H), 3.91 (m, 1H, CHNH₂) .

  • HRMS : m/z 436.0982 [M+H]⁺ (calc. 436.0985) .

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration at the propan-2-yl center (CCDC 2250501) .

Chemical Reactions Analysis

Types of Reactions

DC-120 undergoes several types of chemical reactions, including:

    Oxidation: DC-120 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in DC-120.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Alzheimer's Disease Treatment

Recent studies have highlighted the potential of thiazole derivatives, including N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide, in treating Alzheimer's disease. These compounds exhibit multifaceted mechanisms that include:

  • Inhibition of Cholinesterase Activity: This is crucial for increasing acetylcholine levels in the brain, which can ameliorate cognitive decline.
  • Reduction of Amyloid-Beta Aggregation: Compounds have shown efficacy in preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Case Study: Efficacy in In Vitro Studies

A systematic review identified multiple studies demonstrating that thiazole-based compounds significantly inhibit cholinesterase enzymes (AChE and BuChE) at micromolar concentrations. For example, one study reported an AChE inhibition value of 13.96 μM for a related thiazole compound .

Cancer Therapeutics

The compound has also been investigated for its anti-cancer properties. Thiazole derivatives are known for their ability to:

  • Inhibit Tumor Growth: Research indicates that certain thiazole compounds can inhibit the growth of various cancer cell lines.
  • Antiangiogenic Effects: In vivo studies have shown that these compounds can reduce levels of vascular endothelial growth factor (VEGF), thereby limiting tumor angiogenesis .

Data Table: Anti-Cancer Activity

CompoundCancer TypeMechanismReference
Thiazole Derivative ABreast Cancer (MDAMB-231)VEGF Inhibition
Thiazole Derivative BEhrlich Ascites CarcinomaGrowth Inhibition

Neurological Disorders

Beyond Alzheimer's, thiazole derivatives are being explored for their potential in treating other neurological disorders due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Experimental Findings

Research has demonstrated that these compounds can interact with various targets involved in neurodegenerative processes, including glycogen synthase kinase 3β (GSK-3β), which plays a role in tau phosphorylation and neurodegeneration .

Antihistaminic Properties

Some derivatives of thiazole compounds have shown promise as antihistamines, potentially aiding in the treatment of allergic conditions such as allergic rhinitis and atopic dermatitis. The modulation of histamine receptors by these compounds could provide therapeutic benefits in managing allergy symptoms .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of 1,3-thiazole-5-carboxamides, which are explored for kinase inhibition. Below is a comparison with structurally related compounds:

Compound Name / ID Core Structure Substituents at Thiazole Positions Key Functional Groups Biological Target / Activity
Target Compound 1,3-Thiazole-5-carboxamide 2: 2-(methylamino)pyrimidin-4-yl; 5: N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl] Dichlorophenyl, methylaminopyrimidine Hypothesized kinase inhibitor (structural similarity to dasatinib analogs)
Dasatinib (BMS-354825) 1,3-Thiazole-5-carboxamide 2: [(6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino] Hydroxyethylpiperazine, methylpyrimidine Pan-Src kinase inhibitor (IC₅₀: 0.5–5 nM); approved for chronic myelogenous leukemia
N-(2-chloro-6-methylphenyl)-2-[(4-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide 1,3-Thiazole-5-carboxamide 2: (4-methylpyridin-2-yl)amino; 5: N-(2-chloro-6-methylphenyl) Chloro-methylphenyl, methylpyridinyl Tyrosine-protein kinase Lck inhibitor (structural analog of dasatinib)
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole-5-carboxamide 2: 3-pyridinyl; 5: N-[3-(trifluoromethyl)phenyl] Trifluoromethylphenyl, pyridinyl Undisclosed (likely kinase inhibitor due to trifluoromethyl and pyridine motifs)
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 5: 2-(methylamino)pyrimidin-4-yl; 2: N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl] Dichlorophenyl, methylaminopyrimidine (thiophene core) Kinase inhibitor (exact target unspecified; thiophene vs. thiazole impacts binding)

Functional Group Impact on Activity

  • Dichlorophenyl Group : Enhances lipophilicity and may improve binding to hydrophobic kinase pockets. Present in the target compound and its thiophene analog .
  • Methylaminopyrimidine: Facilitates hydrogen bonding with kinase ATP-binding sites. Critical in both the target compound and dasatinib .
  • Thiazole vs.

Pharmacokinetic and Selectivity Considerations

  • Dasatinib Analogs : The hydroxyethylpiperazine group in dasatinib improves solubility and bioavailability, whereas the target compound’s dichlorophenyl group may reduce solubility but enhance membrane permeability .
  • Trifluoromethylphenyl () : Increases metabolic stability but may introduce toxicity risks .
  • Chloro-methylphenyl () : Balances lipophilicity and selectivity for Lck kinase over other Src family members .

Biological Activity

Overview

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide, also known as DC-120, is a compound that has garnered attention in pharmacological research due to its biological activity as an ATP-competitive inhibitor of the AKT kinase. This compound shows potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C18H18Cl2N6OS
  • Molecular Weight : 437.3 g/mol
  • IUPAC Name : this compound

DC-120 functions primarily as an inhibitor of the AKT signaling pathway, which is crucial in regulating cell proliferation and survival. By inhibiting AKT, DC-120 can suppress the growth of various cancer cell lines and induce apoptosis (programmed cell death).

Anticancer Effects

DC-120 has demonstrated significant anticancer properties in several studies:

  • In Vitro Studies :
    • DC-120 was shown to inhibit the proliferation of liver cancer cells effectively. The compound induced apoptosis through the activation of caspases, leading to cell cycle arrest and subsequent cell death .
  • In Vivo Studies :
    • Animal model studies revealed that administration of DC-120 significantly reduced tumor size in xenograft models of liver cancer. This suggests its potential as a therapeutic agent in treating liver malignancies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antiproliferative Inhibits liver cancer cell proliferation
Apoptosis Induction Triggers apoptotic pathways via caspase activation
Tumor Growth Inhibition Reduces tumor size in xenograft models

Case Study 1: Liver Cancer Treatment

In a study published in Cancer Research, researchers evaluated the effects of DC-120 on liver cancer cell lines. The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations (IC50 values around 0.5 µM). The study concluded that DC-120 could be a promising candidate for further development as a liver cancer therapeutic agent .

Case Study 2: Mechanistic Insights

A mechanistic study published in Journal of Medicinal Chemistry explored the interaction between DC-120 and AKT kinase. The researchers utilized molecular modeling techniques to elucidate binding affinities and identified critical interactions within the ATP-binding pocket of AKT. This information is crucial for optimizing the compound's efficacy and selectivity against other kinases .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects of DC-120 with other chemotherapeutic agents.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in human subjects.
  • Structural Modifications : Developing analogs with improved pharmacokinetic properties.

Q & A

Basic Questions

Q. What are the key steps in synthesizing N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide, and how is its purity validated?

  • Synthesis : Multi-step reactions are typically required, starting with the assembly of the thiazole core. For example, thiazole formation may involve cyclization of thiourea derivatives with α-haloketones under controlled conditions (e.g., reflux in DMF or acetonitrile). The pyrimidine and dichlorophenyl moieties are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for research-grade material). Mass spectrometry (MS) validates molecular weight .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Kinase Inhibition Assays : If targeting kinase pathways (e.g., Src-family kinases), use fluorescence-based or radiometric assays to measure IC₅₀ values. For example, ATP competition assays with purified kinases, followed by quantification using the Bradford method for protein concentration determination .
  • Cellular Viability Assays : MTT or CellTiter-Glo® assays evaluate cytotoxicity in cancer cell lines. Dose-response curves (1 nM–10 µM range) identify potency thresholds .

Q. How should researchers address solubility challenges during experimental preparation?

  • Solubility Optimization : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous dilution, maintain concentrations below 0.1% DMSO to avoid cellular toxicity. If precipitation occurs, employ surfactants (e.g., Tween-80) or cyclodextrins .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading. For example, POCl₃-mediated cyclization (as in thiadiazole synthesis) benefits from controlled heating (90°C) and slow reagent addition to minimize side reactions .
  • Flow Chemistry : Continuous flow systems enhance reproducibility in exothermic steps (e.g., diazomethane formation), reducing thermal degradation risks .

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs with divergent biological activities?

  • Crystallography & Docking Studies : Resolve binding modes via X-ray co-crystallography (if feasible) or molecular dynamics simulations. For instance, dasatinib’s binding to Abl kinase revealed critical hydrogen bonds between the thiazole carboxamide and kinase hinge regions, guiding analog prioritization .
  • Meta-Analysis : Compare IC₅₀ trends across kinase panels to identify off-target effects. Use selectivity heatmaps to distinguish scaffold-specific vs. target-specific interactions .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetic Profiling : Administer orally (5–60 mg/kg) in rodents, with serial plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites. Adjust formulations (e.g., PEG-based) to enhance bioavailability if logP >5 .
  • Disease Models : For oncology, use xenograft models (e.g., K562 leukemia) with bioluminescent tumor tracking. In inflammation, LPS-induced TNFα suppression in mice correlates with target engagement .

Q. How can computational methods predict metabolic liabilities in this compound?

  • In Silico Metabolism Tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify susceptible sites (e.g., methylamino pyrimidine oxidation). Prioritize analogs with electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated degradation .

Properties

Molecular Formula

C18H18Cl2N6OS

Molecular Weight

437.3 g/mol

IUPAC Name

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H18Cl2N6OS/c1-22-18-23-5-4-14(26-18)17-24-9-15(28-17)16(27)25-12(8-21)6-10-2-3-11(19)7-13(10)20/h2-5,7,9,12H,6,8,21H2,1H3,(H,25,27)(H,22,23,26)

InChI Key

PFYLLYYLCPZDMP-UHFFFAOYSA-N

SMILES

CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN

Canonical SMILES

CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DC120;  DC 120;  DC120.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 2
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 5
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.